molecular formula C12H12FN3O3S B2844862 3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2411220-23-8

3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B2844862
CAS RN: 2411220-23-8
M. Wt: 297.3
InChI Key: QLEDTQLLEJPTOX-UHFFFAOYSA-N
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Description

“3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyridines . These compounds are known for their broad spectrum of biological activities, including antifungal, anti-inflammatory, anti-oxidation, and anti-cancer activity .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridines often involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation . Another method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridines, including “3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine”, is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain .


Chemical Reactions Analysis

1,2,4-Triazolo[4,3-a]pyridines are known to undergo a variety of chemical reactions. For example, they can be synthesized via an operationally efficient CDI mediated tandem coupling and cyclization reaction . They can also undergo desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridines can vary depending on the specific compound. For example, one such compound was reported to be a pale yellow solid with a melting point of 188–189 °C .

properties

IUPAC Name

3-(4-fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3S/c13-20(17,18)19-10-6-4-9(5-7-10)12-15-14-11-3-1-2-8-16(11)12/h4-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEDTQLLEJPTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3=CC=C(C=C3)OS(=O)(=O)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

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